molecular formula C8H6ClNO3 B6159310 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid CAS No. 1353886-52-8

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid

Cat. No. B6159310
CAS RN: 1353886-52-8
M. Wt: 199.6
InChI Key:
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Description

2-(4-Chlorophenyl)-2-(N-hydroxyimino)acetic acid, also known as 4-chloro-N-hydroxyiminobutyric acid (CHIBA) is an organic compound with a molecular formula of C8H9ClNO3. It is a derivative of the amino acid glutamic acid and is a member of the class of compounds known as amino acid derivatives. CHIBA was first synthesized in the 1950s and is currently used in a variety of scientific research applications.

Scientific Research Applications

CHIBA has been used in a variety of scientific research applications, including the study of neurotransmitters, cell signaling pathways, and synaptic plasticity. It has also been used to study the effects of drugs on the brain, as well as to evaluate the efficacy of novel therapeutic agents. In addition, CHIBA has been used as a tool to study the effects of environmental toxins on the brain.

Mechanism of Action

CHIBA works by blocking the reuptake of the neurotransmitter glutamate. This leads to an increase in extracellular glutamate, which in turn triggers a cascade of biochemical events that result in the activation of various intracellular signaling pathways. These pathways are involved in a variety of physiological processes, including synaptic plasticity and memory formation.
Biochemical and Physiological Effects
CHIBA has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme glutamine synthetase, which is involved in the synthesis of the neurotransmitter glutamate. It has also been found to increase the activity of the enzyme glycogen synthase, which is involved in the synthesis of the neurotransmitter GABA. In addition, CHIBA has been found to increase the expression of the gene BDNF, which is involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

CHIBA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a relatively low toxicity and is relatively non-toxic to humans. However, it has a relatively short half-life and can be metabolized quickly by enzymes in the body.

Future Directions

There are a number of potential future directions for research involving CHIBA. These include further research into its effects on neurotransmitter systems, its potential therapeutic applications, and its effects on environmental toxins. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could provide valuable insight into its potential therapeutic uses. Finally, further research into its pharmacokinetics could help to optimize its therapeutic use.

Synthesis Methods

CHIBA can be synthesized through a reaction between 4-chlorophenylhydrazine and acetic anhydride. This reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The reaction produces a white solid that can be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid involves the conversion of 4-chlorobenzaldehyde to 4-chlorophenylacetic acid, followed by the reaction of the resulting acid with hydroxylamine to form the N-hydroxyimine derivative. This intermediate is then reacted with chloroacetic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "chloroacetic acid", "sodium acetate", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-chlorobenzaldehyde to 4-chlorophenylacetic acid", "4-chlorobenzaldehyde is reacted with sodium hydroxide and sodium acetate in ethanol to yield 4-chlorophenylacetic acid.", "Step 2: Formation of N-hydroxyimine derivative", "4-chlorophenylacetic acid is reacted with hydroxylamine hydrochloride in ethanol to form the N-hydroxyimine derivative.", "Step 3: Synthesis of 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid", "The N-hydroxyimine derivative is reacted with chloroacetic acid in the presence of sodium hydroxide to yield the final product, 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid." ] }

CAS RN

1353886-52-8

Product Name

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid

Molecular Formula

C8H6ClNO3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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